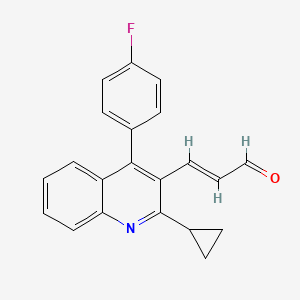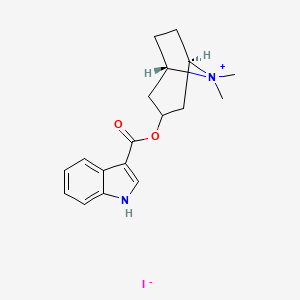
3-rac-Ochratoxin B tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-rac-Ochratoxin B tert-Butyl Ester, also known as N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine, is a chemical compound with the molecular formula C24H27NO6 and a molecular weight of 425.47 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-rac-Ochratoxin B tert-Butyl Ester is represented by the formula C24H27NO6 . This indicates that the compound is composed of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-rac-Ochratoxin B tert-Butyl Ester, such as its melting point, boiling point, and solubility, were not available in the sources I found. The compound has a molecular weight of 425.47 .Scientific Research Applications
Free Radical Generation in Bacteria and Cells
Research has demonstrated the role of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester, in inducing free radical generation in bacterial and cellular systems. In one study, various ochratoxins were used to study free radical generation in Bacillus brevis, revealing that ochratoxin analogs could enhance free radical generation. This finding is significant for understanding the cellular damage mechanisms in toxicity studies (Hoehler, Marquardt, Mcintosh, & Xiao, 1996). Similar studies have also been conducted in hepatocytes, mitochondria, and microsomes from rats, indicating the oxidative damage potential of ochratoxins and their analogs (Hoehler, Marquardt, Mcintosh, & Hatch, 1997).
Synthesis and Structural Elucidation
Several studies have focused on the synthesis and structural elucidation of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester. These studies are vital for establishing the structure-activity relationships of ochratoxins and for metabolic and immunological studies. For instance, Xiao et al. (1995) synthesized various analogs of ochratoxin A and elucidated their chemical structures using methods like EI-MS and 1H NMR, thereby providing a basis for further toxicological and biochemical studies (Xiao, Marquardt, Frohlich, & Ling, 1995).
Application in Polymerization and Ligand Synthesis
The tert-butyl esters, including 3-rac-Ochratoxin B tert-Butyl Ester, find application in synthetic organic chemistry. They are used in processes like polymerization and the synthesis of ligands for catalytic reactions. For example, Resconi et al. (2000) described the synthesis and polymerization performance of novel zirconocene catalysts that involved tert-butyl esters (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).
Future Directions
properties
CAS RN |
885679-87-8 |
|---|---|
Product Name |
3-rac-Ochratoxin B tert-Butyl Ester |
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.481 |
IUPAC Name |
tert-butyl (2S)-2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27NO6/c1-14-12-16-10-11-17(20(26)19(16)23(29)30-14)21(27)25-18(22(28)31-24(2,3)4)13-15-8-6-5-7-9-15/h5-11,14,18,26H,12-13H2,1-4H3,(H,25,27)/t14?,18-/m0/s1 |
InChI Key |
APQQFSDCMFGQLY-IBYPIGCZSA-N |
SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)C(=O)O1 |
synonyms |
N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



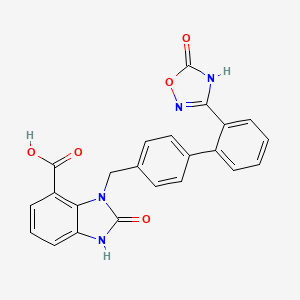
![N-[Benzo[a]pyren-4-yl]acetamide](/img/structure/B569228.png)
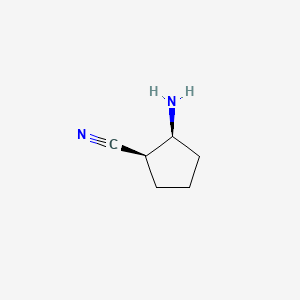
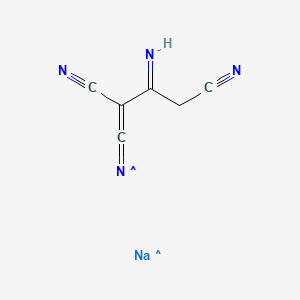
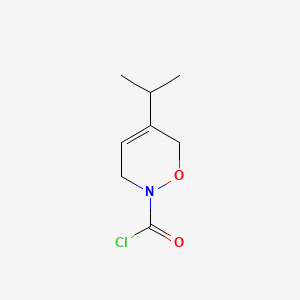
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)
